(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
The compound (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one belongs to the 1,2,4-triazolo-triazinone class, a heterocyclic system known for diverse biochemical and pharmacological activities . Its structure features:
- A fused triazolo[4,3-b][1,2,4]triazin-7(8H)-one core.
- A tert-butyl group at position 6, enhancing steric bulk and lipophilicity.
This compound’s design leverages the triazinone scaffold’s versatility, often associated with kinase inhibition, antimicrobial activity, and metabolic stability .
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(3-nitrophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-5-4-6-11(7-10)22(24)25/h4-9H,1-3H3/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACWNYUBZPJQB-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves a multi-step process:
Formation of the Triazolotriazine Core: The initial step involves the synthesis of the triazolotriazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving the use of strong acids or bases as catalysts.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, where tert-butyl halides react with the triazolotriazine core in the presence of a base.
Attachment of the Nitrobenzylidene Moiety: The final step involves the condensation of 3-nitrobenzaldehyde with the amino group on the triazolotriazine core, forming the Schiff base (benzylidene) linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under hydrogenation conditions or using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tert-butyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a catalyst like Pd/C, or chemical reducing agents like sodium borohydride (NaBH₄).
Substitution: Various halides or nucleophiles in the presence of appropriate catalysts or under specific pH conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Conversion to amino derivatives.
Substitution: Formation of new compounds with different substituents replacing the original groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the nitro group and the triazolotriazine core could contribute to its bioactivity.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one would depend on its specific application. Generally, the compound could interact with molecular targets through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Potentially affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylideneamino Group
(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- Key Differences : The 4-methylbenzylidene substituent (electron-donating methyl vs. electron-withdrawing 3-nitro) alters solubility and electronic effects.
- Impact : Methyl groups enhance lipophilicity, while nitro groups may improve hydrogen-bonding interactions with biological targets .
- Molecular Weight : 310.35 g/mol vs. 355.36 g/mol for the target compound .
6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one (Compound 4)
- Key Differences: A benzylmercapto group (C11H10N6OS) replaces the tert-butyl and benzylideneamino groups.
- Impact: The sulfur atom in the mercapto group facilitates redox interactions and alters hydrogen-bonding networks, as evidenced by its monoclinic crystal packing (space group P21/c, density 1.567 g/cm³) .
- Synthesis : Prepared via carbon disulfide or benzyl bromide reactions, contrasting with the target compound’s likely Schiff base formation .
Core Heterocycle Modifications
tert-Butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) carbamate (Compound 9)
- Key Differences: Pyridazine replaces the triazinone core.
- Impact : The pyridazine ring’s electron-deficient nature may enhance π-π stacking, while the 4-methyl-3-nitrophenyl group mirrors the target’s nitro substituent .
- Application : Serves as a synthetic intermediate, highlighting structural adaptability in drug discovery .
[3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one]
- Key Differences : Incorporates a thiadiazolo ring, introducing sulfur atoms.
- Impact: Enhanced antibacterial and anti-tubercular activities compared to non-sulfur analogs, suggesting heteroatom composition critically modulates bioactivity .
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
Computational Similarity Assessment
- The Tanimoto coefficient and molecular fingerprints (e.g., MACCS) indicate the target’s nitro group increases similarity to bioactive compounds with electron-withdrawing substituents, aiding virtual screening .
Biological Activity
The compound (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a member of the triazole family, known for its diverse biological activities. Triazoles and their derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : [1,2,4]triazolo[4,3-b][1,2,4]triazin
- Substituents : tert-butyl group at position 6 and a 3-nitrobenzylidene amino group at position 8.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing a triazole moiety have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors such as Bcl-2. Studies have demonstrated that triazole derivatives can upregulate the expression of genes involved in apoptosis (e.g., P53, Bax) and downregulate anti-apoptotic genes .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the ability to interact with microbial enzymes and disrupt cellular processes:
- In Vitro Studies : Various studies have highlighted the efficacy of triazole compounds against bacterial and fungal strains. For example, certain derivatives have shown promising results against resistant strains of bacteria and fungi by inhibiting key metabolic pathways .
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives similar to this compound:
- Study on Anticancer Activity : A compound structurally related to the target compound was evaluated against MDA-MB-231 breast cancer cells. It exhibited significant cytotoxicity with an IC50 value lower than that of standard treatments like Erlotinib. The study also reported cell cycle arrest and apoptosis induction via molecular docking studies that confirmed binding to key protein targets .
- Antimicrobial Evaluation : Another study assessed a series of triazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism was attributed to the inhibition of specific enzymes critical for microbial survival .
Data Tables
| Activity Type | Compound | Target Cell Line/Pathogen | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Anticancer | This compound | MDA-MB-231 | < 10 µM |
| Antimicrobial | Related Triazole Derivative | E. coli | 32 µg/mL |
| Antimicrobial | Related Triazole Derivative | S. aureus | 16 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
